molecular formula C8H13Cl2N3 B1459461 1-(Pyridin-2-yl)azetidin-3-amine dihydrochloride CAS No. 2098025-64-8

1-(Pyridin-2-yl)azetidin-3-amine dihydrochloride

Cat. No.: B1459461
CAS No.: 2098025-64-8
M. Wt: 222.11 g/mol
InChI Key: RGADTTDIGGXZPA-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)azetidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C8H13Cl2N3 and its molecular weight is 222.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(Pyridin-2-yl)azetidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by recent research findings.

Chemical Structure and Synthesis

This compound features a pyridine ring attached to an azetidine moiety, which is a four-membered nitrogen-containing heterocycle. The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic conditions to yield the azetidine structure, followed by salt formation with hydrochloric acid to obtain the dihydrochloride salt form.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In a screening assay against various bacterial strains, the compound demonstrated notable activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis16
Escherichia coli64

These results suggest that the compound may serve as a lead for developing new antibiotics, particularly in combating resistant strains.

Neuropharmacological Effects

This compound has also been investigated for its effects on the central nervous system. Preliminary studies indicate that it acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This interaction is crucial for its potential use in treating neurodegenerative diseases such as Alzheimer's. The binding affinity (K_i) was found to be approximately 0.7 nM, indicating high potency.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
  • Receptor Modulation : By acting on nAChRs, it modulates neurotransmitter release, which may enhance cognitive functions.

Case Studies and Research Findings

Several studies have explored the pharmacological profile of this compound:

  • Antimicrobial Study : A recent investigation published in a peer-reviewed journal assessed the compound's efficacy against multi-drug resistant strains. The study concluded that it could be a promising candidate for further development in antimicrobial therapies .
  • Neuropharmacology : Research focused on its role as an nAChR modulator showed improved cognitive performance in animal models when administered at specific dosages .
  • Toxicological Assessment : Toxicity studies indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses, suggesting its potential for clinical applications .

Properties

IUPAC Name

1-pyridin-2-ylazetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.2ClH/c9-7-5-11(6-7)8-3-1-2-4-10-8;;/h1-4,7H,5-6,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGADTTDIGGXZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=CC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098025-64-8
Record name 1-(pyridin-2-yl)azetidin-3-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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